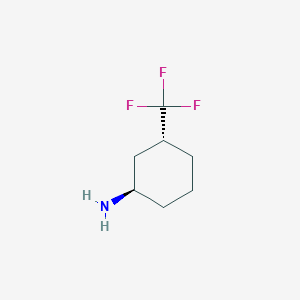

(1R,3R)-3-Trifluoromethyl-cyclohexylamine

Description

Significance of Stereodefined Fluorinated Amines in Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the realm of medicinal chemistry, the strategic incorporation of fluorine is a widely employed strategy to enhance the efficacy of drug candidates. The trifluoromethyl (CF3) group, in particular, is of high interest due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. When incorporated into amine-containing scaffolds, these properties can lead to improved metabolic stability by blocking sites susceptible to oxidation. nih.gov

Stereochemistry plays a crucial role in the biological activity of pharmaceuticals. The specific three-dimensional arrangement of atoms in a molecule, or its chirality, dictates how it interacts with chiral biological targets such as enzymes and receptors. For this reason, the development of methods for the synthesis of stereodefined fluorinated amines is a critical area of research. Access to enantiomerically pure compounds allows for the investigation of the pharmacological activity of individual stereoisomers, often revealing that one enantiomer is significantly more potent or has a different biological profile than the other.

Structural Characteristics and Stereochemical Considerations of (1R,3R)-3-Trifluoromethyl-cyclohexylamine within its Class

The compound this compound is a disubstituted cyclohexane (B81311) derivative with two stereocenters. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. In a 1,3-disubstituted cyclohexane, the substituents can be either cis (on the same side of the ring) or trans (on opposite sides). The (1R,3R) designation indicates a trans relationship between the amine and trifluoromethyl groups.

In the chair conformation of a trans-1,3-disubstituted cyclohexane, one substituent will occupy an axial position and the other an equatorial position. The relative stability of the two possible chair conformers is determined by the steric bulk of the substituents. Generally, a substituent prefers the more spacious equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.orgpressbooks.publibretexts.org

For this compound, a conformational equilibrium exists between the two chair forms: one with an axial amino group and an equatorial trifluoromethyl group, and the other with an equatorial amino group and an axial trifluoromethyl group. The trifluoromethyl group is sterically demanding, and therefore, the conformer with the equatorial trifluoromethyl group and axial amino group is expected to be the more stable of the two.

Table 1: Conformational Analysis of this compound

| Conformer | Amino Group Position | Trifluoromethyl Group Position | Relative Stability |

|---|---|---|---|

| A | Axial | Equatorial | More Stable |

| B | Equatorial | Axial | Less Stable |

Historical Context and Evolution of Synthetic Methodologies for Cyclohexylamine (B46788) Derivatives

The synthesis of cyclohexylamine derivatives has a long history, with early methods often relying on the reduction of nitroaromatics or the reductive amination of cyclohexanones. A common industrial-scale production of cyclohexylamine itself involves the hydrogenation of aniline (B41778). semanticscholar.org However, the development of methods for the stereoselective synthesis of substituted cyclohexylamines, particularly those bearing a trifluoromethyl group, is a more recent endeavor.

The asymmetric synthesis of chiral amines is a field that has seen significant advancements, moving from classical resolution techniques to more sophisticated catalytic asymmetric methods. researchgate.net The challenge in synthesizing compounds like this compound lies in controlling the stereochemistry at two centers simultaneously.

Modern synthetic strategies often employ chiral catalysts or auxiliaries to induce stereoselectivity. For the synthesis of trifluoromethylated cyclohexylamines, a common approach involves the hydrogenation of a corresponding trifluoromethyl-substituted aniline. While this can produce a mixture of cis and trans isomers, the stereoselectivity can be influenced by the choice of catalyst and reaction conditions. nih.gov More advanced methods may involve the asymmetric reduction of a ketone precursor or the stereoselective addition of a trifluoromethyl group to a chiral substrate. The development of photoredox catalysis has also opened new avenues for the stereoselective synthesis of functionalized cyclohexylamine derivatives. nih.govrsc.orgrsc.org

Table 2: Evolution of Synthetic Approaches for Chiral Cyclohexylamines

| Era | Dominant Methodologies | Key Features |

|---|---|---|

| Early 20th Century | Reduction of nitroaromatics, Reductive amination | Non-stereoselective, often harsh conditions |

| Mid-20th Century | Classical resolution of racemates | Separation of enantiomers, but with 50% theoretical yield loss |

| Late 20th Century | Chiral auxiliary-based synthesis | Covalent attachment of a chiral group to guide stereoselective reactions |

| 21st Century | Catalytic asymmetric synthesis | Use of chiral metal catalysts or organocatalysts for high enantioselectivity |

| Contemporary | Photoredox catalysis and biocatalysis | Mild reaction conditions, novel bond formations, and high stereocontrol |

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCACAFKNHPVNI-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereoselective Synthetic Methodologies for 1r,3r 3 Trifluoromethyl Cyclohexylamine and Analogous Stereoisomers

Catalytic Hydrogenation Approaches for Trifluoromethylated Cyclohexylamines

Catalytic hydrogenation represents a fundamental and widely employed method for the synthesis of cyclohexylamine (B46788) derivatives from their corresponding anilines. The choice of catalyst, solvent, and reaction conditions is paramount in controlling the stereochemical outcome of the reduction.

Platinum dioxide (PtO₂), commonly known as Adams' catalyst, is a highly effective precursor catalyst for the hydrogenation of various functional groups, including the reduction of aromatic rings. wikipedia.org It is typically used as a fine, dark brown powder. wikipedia.org In the presence of hydrogen, the platinum(IV) oxide is reduced in situ to form finely dispersed platinum black, which is the active catalytic species responsible for the hydrogenation reaction. wikipedia.org

The synthesis of 3-trifluoromethyl-cyclohexylamine from 3-trifluoromethylaniline via this method involves the reduction of the benzene (B151609) ring. Platinum-based catalysts are often preferred over palladium catalysts for such transformations, particularly when seeking to avoid hydrogenolysis (cleavage of C-X bonds). wikipedia.org The reaction is typically carried out in a solvent, and its pH can significantly influence the reaction's progress and outcome. wikipedia.org For instance, conducting the hydrogenation in an acidic medium like acetic acid often enhances the reaction rate. wikipedia.org

The hydrogenation of a substituted aniline (B41778), such as 3-trifluoromethylaniline, across a heterogeneous catalyst surface inherently leads to the formation of diastereomers. In this case, both cis- and trans-3-trifluoromethyl-cyclohexylamine are produced. The stereochemical course of the reaction is defined by the syn-addition of hydrogen atoms, where both hydrogens add to the same face of the aromatic ring as it adsorbs onto the catalyst surface. wikipedia.orgyoutube.com

The ratio of the resulting cis to trans isomers is a critical aspect of the synthesis and is governed by several interacting factors. The diastereoselectivity is highly dependent on the choice of the specific catalyst (including the metal and its support), the solvent system, hydrogen pressure, and temperature. imedpub.com These conditions influence the conformation of the substrate as it approaches and adsorbs onto the catalyst surface. imedpub.com The sterically less hindered face of the molecule will preferentially bind to the catalyst, but the thermodynamic stability of the possible transition states leading to the cis and trans products ultimately dictates the final isomeric ratio. Achieving high diastereoselectivity for a desired isomer, such as the (1R,3R) configuration, often requires extensive optimization of these reaction parameters.

The scalability of a synthetic procedure is a crucial consideration for its application in both large-scale academic studies and industrial manufacturing. Hydrogenation reactions, particularly those involving high-pressure hydrogen gas, present unique safety and engineering challenges.

In an academic laboratory setting, PtO₂-mediated hydrogenations are typically performed in batch reactors. For industrial production, however, continuous-flow processes are often more appealing from both a safety and efficiency standpoint. researchgate.net Platinum catalysts have demonstrated consistent performance and stability in larger-scale operations, making them viable for industrial applications. researchgate.net The transition from batch to continuous production, potentially using packed-bed reactors with a supported platinum catalyst, can lead to better process control, improved safety by minimizing the volume of pressurized hydrogen at any given time, and greater consistency in product yield and diastereoselectivity. researchgate.net The ease of separation and potential for recycling the solid heterogeneous catalyst also contribute to its industrial feasibility. researchgate.net

Asymmetric Catalytic Strategies for Chiral Trifluoromethyl Amines

To directly synthesize enantiomerically pure or enriched chiral amines, asymmetric catalytic methods are employed. These strategies bypass the need for chiral resolution of a racemic mixture, offering more atom-economical and efficient pathways.

A prominent strategy for preparing chiral α-trifluoromethyl amines is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. imedpub.com Imines, which contain a carbon-nitrogen double bond, are analogous to ketones and can be reduced to amines. researchgate.net When the imine is prochiral, its asymmetric reduction can generate a new stereocenter with high enantioselectivity. researchgate.net

Several catalytic systems have been developed for this purpose. Early work explored the use of oxazaborolidine catalysts with catecholborane as the reducing agent for N-aryl trifluoromethyl imines, though enantioselectivity was modest. imedpub.com More recent and effective methods include asymmetric transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol (B130326) instead of H₂ gas. imedpub.com Notably, Noyori's ruthenium-based catalysts have been successfully used for the transfer hydrogenation of N-aryl trifluoromethyl ketimines, achieving high yields and enantioselectivities. imedpub.com Chiral phosphoric acids have also been employed to catalyze these transformations. imedpub.com

Table 1: Catalytic Systems for Enantioselective Reduction of Trifluoromethyl Imines

| Catalytic System | Substrate Type | Reducing Agent | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Oxazaborolidine Catalyst | N-aryl trifluoromethyl imines | Catecholborane | Modest |

| Noyori's Catalyst (Ru-based) | N-aryl trifluoromethyl ketimines | Sodium Formate | High |

| Chiral Phosphoric Acid | Trifluoromethyl imines | Hantzsch Ester | High |

| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | H₂ | Up to 90% |

This table is generated based on findings reported in the literature. imedpub.com

A novel and highly efficient approach to synthesizing optically active trifluoromethylated amines involves the catalytic enantioselective isomerization of trifluoromethyl imines. researchgate.netnih.gov This method relies on a 1,3-proton shift, converting an imine into its corresponding enamine, which is a tautomer of the final amine product. researchgate.netnih.gov

This transformation has been successfully realized using chiral organic catalysts, particularly those derived from cinchona alkaloids. researchgate.netnih.govresearchgate.net The process is applicable to a broad range of substrates, including both aryl and, significantly, alkyl trifluoromethylated imines, providing access to a diverse array of chiral amines. researchgate.netnih.gov The development of new cinchonium betaine (B1666868) catalysts has further improved the efficiency of this reaction, allowing for remarkably high catalyst turnover rates with very low catalyst loadings (as low as 0.02–0.10 mol %). This makes the process highly practical for synthesizing either the (R) or (S) enantiomer of the desired trifluoromethylated amine with excellent enantioselectivity.

Table 2: Catalysts for Enantioselective Isomerization of Trifluoromethyl Imines

| Catalyst Type | Key Features | Substrate Scope | Catalyst Loading | Enantioselectivity (ee) |

|---|---|---|---|---|

| Cinchona Alkaloid (e.g., DHQ-7f) | Novel organocatalyst for 1,3-proton shift. | Aryl and Alkyl trifluoromethyl imines | Higher loading required | High |

| Cinchonium Betaines | Superior catalyst efficiency and turnover rate. | Broad range of Alkyl, Alkenyl, and Aryl trifluoromethyl imines | 0.02–0.1 mol % | High to Excellent |

This table is generated based on findings reported in the literature. researchgate.netnih.gov

Visible-Light-Enabled [4+2] Cycloaddition for Functionalized Cyclohexylamines

A novel and powerful strategy for constructing functionalized cyclohexylamine frameworks involves an intermolecular [4+2] cycloaddition reaction enabled by visible-light photoredox catalysis. nih.govrsc.org This method facilitates the reaction between starting materials like benzocyclobutylamines and α-substituted vinylketones or unsaturated enones. nih.govresearchgate.net The process is notable for its excellent diastereoselectivity, providing a direct pathway to highly substituted cyclohexylamine derivatives that are otherwise difficult to access. nih.gov

The key features of this protocol include:

Full Atom Economy: The cycloaddition process incorporates all atoms from the starting materials into the final product. nih.gov

Mild Reaction Conditions: The use of visible light allows the reaction to proceed under gentle conditions, preserving sensitive functional groups. nih.govrsc.org

This method forges two new carbon-carbon bonds and creates two contiguous stereogenic centers with high regioselectivity and diastereoselectivity. rsc.org Furthermore, an asymmetric variant of this cycloaddition has been developed by incorporating a chiral phosphoric acid catalyst, which creates a chiral environment for the reaction and yields products with moderate to good enantioselectivity. rsc.orgrsc.org This cooperative catalysis, combining photoredox and chiral acid catalysis, represents a significant advancement in the stereoselective synthesis of complex amine structures. nih.govrsc.org

Table 1: Key Features of Visible-Light-Enabled [4+2] Cycloaddition

| Feature | Description | Reference |

| Reaction Type | Intermolecular [4+2] Cycloaddition | nih.gov |

| Catalysis | Visible-Light Photoredox Catalysis | rsc.org |

| Reactants | Benzocyclobutylamines, α-Substituted Vinylketones | nih.gov |

| Key Advantages | Full atom economy, mild conditions, redox-neutral | nih.gov |

| Stereocontrol | Excellent diastereoselectivity | researchgate.net |

| Asymmetric Variant | Cooperative photoredox and chiral phosphoric acid catalysis | rsc.orgrsc.org |

Asymmetric C(sp³)–H Functionalization of Primary Alkylamines

Directly functionalizing the α-C(sp³)–H bond of primary alkylamines presents a significant synthetic challenge due to the bond's inherent inertness and low acidity (pKa ~57). nih.govnih.gov However, recent advancements have enabled the activation of these amines as carbanionic nucleophiles for catalytic asymmetric reactions. chemrxiv.orgresearchgate.net One successful approach combines a ketone catalyst, such as 1,8-diazafluoren-9-one (B1298732) (DFO), with an iridium catalyst. nih.gov This synergistic catalysis system dramatically increases the acidity of the α-amino C–H bond, allowing it to be deprotonated under mild conditions and subsequently alkylated. nih.gov

This method facilitates the direct asymmetric α-C–H allylic alkylation of unprotected primary alkylamines with allylic carbonates, producing a wide array of chiral homoallylic amines with high yields and excellent stereoselectivities (up to 98% ee and 99:1 dr). nih.gov This strategy effectively switches the intrinsic reactivity of primary amines from N-nucleophiles to C-nucleophiles, enabling the construction of valuable chiral amine building blocks from simple precursors in a single step. nih.govnih.gov Biocatalytic approaches using engineered enzymes, such as cytochrome P450 variants, have also emerged for the enantioselective α-C–H functionalization of cyclic amines, demonstrating high yields and stereoselectivity for creating new carbon-carbon bonds. rochester.edu

Table 2: Comparison of Asymmetric C(sp³)–H Functionalization Methods

| Method | Catalysis System | Key Features | Reference |

| Synergistic Catalysis | Iridium / 1,8-diazafluoren-9-one (DFO) | Activates inert α-C-H bonds; high enantioselectivity for homoallylic amines. | nih.govnih.gov |

| Organocatalysis | N-arylidene protection with chiral catalysts | Activates alkyl amines as carbanions for conjugate addition and Mannich reactions. | chemrxiv.orgresearchgate.net |

| Biocatalysis | Engineered Cytochrome P450 | High turnover numbers and high stereoselectivity for carbene transfer to cyclic amines. | rochester.edu |

Dynamic Kinetic Resolution (DKR) in the Synthesis of Chiral Cyclohexylamines

Dynamic Kinetic Resolution (DKR) is a highly efficient strategy for asymmetric synthesis that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. nih.govwikipedia.org This contrasts with standard kinetic resolution, which has a maximum theoretical yield of 50%. DKR achieves this by combining a fast, irreversible kinetic resolution with a concurrent in-situ racemization of the slower-reacting enantiomer. nih.gov This ensures that the entire pool of starting material is available for conversion into the desired chiral product. wikipedia.org

For a DKR process to be successful, the rate of racemization of the starting enantiomers must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. The process relies on a catalyst that can selectively lower the transition state energy for the reaction of one enantiomer over the other. wikipedia.org DKR has been successfully applied to the synthesis of chiral compounds using various catalytic systems, including enzymes, metal complexes, and organocatalysts. nih.gov Organocatalysis-based DKR, often employing chiral bifunctional (thio)urea or squaramide catalysts, has proven to be a powerful strategy for constructing chiral molecules through hydrogen-bonding interactions. nih.gov This methodology is particularly valuable for synthesizing optically pure amines and their derivatives from racemic precursors. nih.govnih.gov

Transition-Metal Catalyzed Hydroamination and Hydroaminoalkylation Methods

Hydroaminoalkylation is a 100% atom-economic method for forming C(sp³)–C(sp³) bonds through the activation of a C–H bond alpha to an amine, followed by a reaction with an alkene. rsc.org This catalytic reaction represents a powerful and efficient strategy for synthesizing structurally complex and selectively substituted amines without the need for protecting groups or added oxidants. rsc.orgthieme-connect.com

Early transition metals, particularly complexes of Group 4 (such as Zirconium and Titanium) and Group 5 metals, have been shown to be highly effective catalysts for hydroaminoalkylation. rsc.orgresearchgate.net These catalysts facilitate the direct addition of an α-C–H bond of a primary or secondary amine across a carbon-carbon double bond. researchgate.netubc.ca The reaction mechanism often involves the formation of key intermediates such as metallaaziridines and azametallacyclopentanes. researchgate.net The development of robust zirconium catalysts with tunable reactivity is enhancing the synthetic utility of this method, providing rapid and step-efficient access to a diverse range of amine products. rsc.orgresearchgate.net

Table 3: Catalysts in Hydroaminoalkylation

| Catalyst Class | Metal Examples | Key Characteristics | Reference |

| Early Transition Metals | Zirconium (Zr), Titanium (Ti) | Highly effective for C-H activation α to amines; 100% atom economy. | rsc.orgresearchgate.net |

| Group 5 Metals | Tantalum (Ta) | Effective for hydroaminoalkylation catalysis. | researchgate.net |

| Late Transition Metals | Ruthenium (Ru), Iridium (Ir), Nickel (Ni) | Used for hydroaminoalkylation of alkenes and alkynes. | researchgate.net |

Organocatalytic Approaches to Asymmetric Trifluoromethyl Amine Synthesis

The synthesis of chiral α-trifluoromethyl amines is of great importance due to their prevalence in pharmaceuticals. nih.govacs.org Organocatalysis offers a metal-free and highly effective approach to access these valuable compounds with high enantioselectivity. nih.govacs.org

One prominent organocatalytic strategy is the asymmetric isomerization of N-benzyl trifluoromethyl imines into the corresponding trifluoromethylated amines via a 1,3-proton shift. nih.gov This transformation can be catalyzed by cinchona alkaloids, which act as effective catalysts for the imine isomerization through proton transfer, yielding both aryl and alkyl trifluoromethylated amines in high enantioselectivities. nih.gov Other organocatalytic methods include proline-catalyzed Mannich reactions between aldehydes and CF₃ aldimines and thiourea-catalyzed Mannich reactions. nih.gov Another innovative three-component reaction utilizes BINOL derivatives to catalyze the coupling of alkynyl boronates, diazomethanes, and ketones to produce tertiary CF₃-allenols with up to three contiguous stereocenters under mild, metal-free conditions. acs.org These diverse organocatalytic methods provide powerful tools for the stereoselective construction of carbon-fluorine stereocenters. researchgate.net

Diastereoselective Synthetic Pathways

Diastereoselective reactions are crucial for creating molecules with multiple stereocenters, such as (1R,3R)-3-Trifluoromethyl-cyclohexylamine. These pathways control the relative stereochemistry of newly formed chiral centers in relation to existing ones.

Regio- and Diastereoselective Reduction of Chiral Trifluoromethyl α,β-Unsaturated N-tert-Butanesulfinyl Ketoimines

A highly effective diastereoselective pathway to trifluoromethylated amines involves the reduction of chiral trifluoromethyl α,β-unsaturated N-tert-butanesulfinyl ketoimines. rsc.org The N-tert-butanesulfinyl group serves as a powerful chiral auxiliary, directing the stereochemical outcome of the reduction.

A key advantage of this method is the ability to selectively synthesize either diastereomer of the resulting trifluoromethylated allylic amine by carefully choosing the reducing agent. rsc.org This high degree of control allows for access to specific stereoisomers with excellent diastereoselectivity (often up to >99:1 dr) and in good yields. rsc.org Similarly, the conjugate addition of Grignard reagents to these N-tert-butanesulfinyl ketimines also proceeds with high regio- and diastereoselectivity, providing a straightforward route to various enantiomerically enriched α-fluorinated enamines and their derivatives. researchgate.net The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine. researchgate.netnih.gov This methodology represents a robust and versatile tool for the asymmetric synthesis of complex fluorinated amine structures. rsc.orgresearchgate.net

Table 4: Diastereoselective Synthesis via N-tert-Butanesulfinyl Ketoimines

| Reaction Type | Reagent(s) | Product Type | Selectivity | Reference |

| Reduction | Various reducing agents | Trifluoromethylated allylic amines | High diastereoselectivity (up to >99:1 dr); selective for either diastereomer. | rsc.org |

| Conjugate Addition | Grignard reagents | α-Fluorinated enamines | High regio- and diastereoselectivity (up to 99% dr). | researchgate.net |

| Trifluoromethylation | TMSCF₃ / TMAF | Vicinal ethylenediamines | Exclusively one diastereomer from α-amino N-tert-butanesulfinimines. | nih.gov |

Copper-Promoted Intramolecular Cyclization Reactions for Trifluoromethylated Aziridines

The synthesis of trifluoromethylated aziridines represents a significant challenge in synthetic organic chemistry, yet these compounds are valuable intermediates for the preparation of more complex fluorinated molecules. Copper-promoted intramolecular cyclization reactions have emerged as a powerful tool for the stereoselective synthesis of these strained heterocycles.

An efficient method for the synthesis of unprotected trifluoromethylated aziridines has been developed through a copper(I)-promoted intramolecular cyclization of β-keto trifluoromethyl amines. This reaction proceeds with high yields and excellent stereoselectivity, favoring the trans isomer with a diastereomeric ratio greater than 99:1. The process is conducted under mild conditions and demonstrates a broad substrate scope with tolerance for various functional groups. The starting β-keto trifluoromethyl amines are readily accessible, making this a straightforward approach to these valuable building blocks. The reaction's efficiency is influenced by the electronic nature of the substituents, and the stereoselectivity is consistently high, with the trans-isomer being the exclusive or major product.

The optimized reaction conditions for this transformation are summarized in the table below:

| Parameter | Optimal Condition |

| Catalyst | CuI |

| Ligand | 1,10-phenanthroline |

| Additive | Benzoic Acid |

| Solvent | Toluene |

| Temperature | 80 °C |

This table summarizes the optimized conditions for the copper-promoted intramolecular cyclization of β-keto trifluoromethyl amines to yield trifluoromethylated aziridines.

This methodology provides a direct route to unprotected NH-aziridines, which are particularly useful for further synthetic elaborations.

Stereoselective Formation of Quaternary Stereogenic Centers in Trifluoromethylated Furan-Amines

The construction of quaternary stereogenic centers is a formidable task in organic synthesis. A noteworthy advance in this area is the copper-catalyzed cascade cyclization reaction for the stereoselective synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives that possess a quaternary stereocenter. organic-chemistry.org

This methodology utilizes a reaction between enaminones and N-tosylhydrazones, which proceeds through a proposed amino-cyclopropane intermediate. organic-chemistry.org The reaction is highly diastereoselective, affording the 2H-furan-amine products as single diastereomers. organic-chemistry.org The process is tolerant of a wide range of functional groups, and the resulting highly functionalized trifluoromethylated 2H-furans are versatile synthetic intermediates for the preparation of other trifluoromethyl-containing compounds. organic-chemistry.org

The key features of this copper-catalyzed reaction are:

Catalyst: Copper-based systems are employed to facilitate the cascade reaction.

Stereoselectivity: The reaction demonstrates high stereocontrol, leading to the formation of a quaternary stereocenter as a single diastereomer. organic-chemistry.org

Mechanism: The proposed reaction pathway involves the formation of an amino-cyclopropane intermediate. organic-chemistry.org

Substrate Scope: The method is applicable to a variety of enaminones and N-tosylhydrazones. organic-chemistry.org

This approach represents a significant step forward in the synthesis of complex molecules containing a trifluoromethyl group attached to a quaternary stereocenter.

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. wikipedia.orgiscnagpur.ac.in While specific examples for the synthesis of this compound using this approach are not extensively documented, established chiral auxiliary methodologies can be conceptually applied.

Prominent examples of chiral auxiliaries include Evans oxazolidinones and Enders SAMP/RAMP hydrazones. wikipedia.orgchem-station.comorgsyn.orgresearchgate.net

Evans Oxazolidinones: These auxiliaries, often derived from readily available amino acids, are widely used in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgchem-station.comresearchgate.net An achiral substrate is covalently attached to the oxazolidinone, which then directs the stereochemical outcome of a subsequent reaction through steric hindrance. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recovered. wikipedia.org For the synthesis of a chiral cyclohexylamine derivative, one could envision a strategy involving a Diels-Alder reaction between a dienophile bearing an Evans auxiliary and a suitable diene, followed by transformations to introduce the trifluoromethyl and amine functionalities.

Enders SAMP/RAMP Hydrazones: The (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries are highly effective for the asymmetric alkylation of ketones and aldehydes. orgsyn.orgyoutube.com The ketone or aldehyde is first converted into a chiral hydrazone. Deprotonation followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the chiral auxiliary which shields one face of the molecule. youtube.com Subsequent cleavage of the auxiliary yields the α-alkylated carbonyl compound with high enantiomeric excess. This methodology could be adapted to generate a chiral cyclohexanone (B45756) precursor, which could then be converted to the desired trifluoromethyl-cyclohexylamine.

The general principle of using a chiral auxiliary involves three key steps:

Covalent attachment of the auxiliary to the substrate.

Diastereoselective transformation of the substrate-auxiliary conjugate.

Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Multicomponent and Cascade Reactions in the Assembly of Complex Trifluoromethylated Cyclohexylamines

Multicomponent reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. organic-chemistry.orgnih.govmdpi.com These strategies are increasingly being applied to the synthesis of complex molecular architectures.

While a direct multicomponent or cascade synthesis of this compound has not been specifically reported, related methodologies for the construction of substituted cyclohexylamines and other fluorinated heterocycles highlight the potential of this approach.

An example of a powerful cascade reaction is the organocatalytic asymmetric synthesis of 3-substituted cyclohexylamines. organic-chemistry.orgnih.gov This reaction involves an aldol addition-dehydration-conjugate reduction-reductive amination sequence, catalyzed by a chiral Brønsted acid in the presence of an achiral amine. organic-chemistry.org This one-pot process generates multiple stereocenters with high enantioselectivity. organic-chemistry.org

Another relevant strategy is the aza-Robinson annulation, which provides access to fused bicyclic amides. nih.gov This sequence involves a conjugate addition followed by an intramolecular aldol condensation. nih.gov While this typically yields bicyclic structures, the principles could be adapted for the construction of a substituted cyclohexane (B81311) ring. The Robinson annulation, in general, is a classic method for forming six-membered rings and involves a Michael addition followed by an aldol condensation. youtube.comyoutube.comlibretexts.org

The development of novel cascade reactions for the synthesis of trifluoromethylated compounds is an active area of research. For instance, a metal-free cascade coupling/iodoaminocyclization of trifluoroacetimidoyl chlorides and allylamines has been reported for the synthesis of 2-trifluoromethyl-imidazolines. nih.gov Although this does not produce a cyclohexylamine, it demonstrates the power of cascade reactions in constructing trifluoromethylated nitrogen-containing heterocycles.

The table below summarizes some exemplary cascade reactions that could be conceptually relevant for the synthesis of complex cyclohexylamine structures.

| Reaction Type | Key Transformations | Catalyst/Reagents | Product Type |

| Organocatalytic Cascade organic-chemistry.org | Aldol-dehydration-conjugate reduction-reductive amination | Chiral Phosphoric Acid, Hantzsch Ester, Amine | Substituted Cyclohexylamines |

| Aza-Robinson Annulation nih.gov | Conjugate addition, intramolecular aldol condensation | NaOEt, TfOH | Fused Bicyclic Amides |

| Cascade Iodoaminocyclization nih.gov | Coupling, iodoaminocyclization | N-Iodosuccinimide | 2-Trifluoromethyl-imidazolines |

This table presents examples of cascade reactions and their potential applications in the synthesis of complex nitrogen-containing cyclic compounds.

Stereochemical Elucidation and Mechanistic Insights in Trifluoromethylated Cyclohexylamine Systems

Analytical Techniques for Absolute and Relative Stereochemistry Determination

The unambiguous assignment of stereochemistry in molecules like (1R,3R)-3-Trifluoromethyl-cyclohexylamine relies on a combination of sophisticated analytical methods. These techniques can be broadly categorized based on their ability to determine either the absolute configuration at a stereocenter or the relative arrangement of substituents.

X-ray Crystallography: This is often considered the definitive method for determining the absolute configuration of a chiral molecule. acs.orgfiveable.meamericanlaboratory.com The technique requires the molecule to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional map of electron density can be generated. nih.gov A key aspect for absolute configuration is the phenomenon of anomalous dispersion (or resonant scattering), which allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). americanlaboratory.comacs.org For an enantiomerically pure sample that forms a suitable crystal, X-ray crystallography provides an unequivocal assignment of the R/S configuration at each chiral center. acs.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy has emerged as a powerful and reliable alternative for determining the absolute configuration of chiral molecules, with the significant advantage that it can be performed on samples in solution. americanlaboratory.comnih.govnih.govacs.org This technique measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govlibretexts.org Since enantiomers produce mirror-image VCD spectra, the absolute configuration of an unknown sample can be determined by comparing its experimental VCD spectrum with a spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT). nih.govnih.govresearchgate.net A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While VCD and X-ray crystallography are primary tools for absolute stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the relative stereochemistry of substituents on a cyclohexane (B81311) ring. nih.govnih.gov Key NMR parameters used for this purpose include:

3J Coupling Constants: The magnitude of the coupling constant (3JHH) between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus relationship. nih.govrubingroup.orgcdnsciencepub.com In a cyclohexane chair conformation, large coupling constants (typically 7–12 Hz) are observed between axial-axial protons, while smaller values (2–5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. rubingroup.org This allows for the determination of whether two substituents are cis (one axial, one equatorial) or trans (both axial or both equatorial) to each other.

Nuclear Overhauser Effect (NOE): NOE spectroscopy detects interactions between protons that are close in space, regardless of whether they are bonded. For a 1,3-disubstituted cyclohexane, a strong NOE between two axial protons at positions 1 and 3 would confirm their spatial proximity and thus their cis relationship.

The following table summarizes the primary applications and requirements of these key analytical techniques.

| Analytical Technique | Primary Application | Sample State | Key Principle |

| X-Ray Crystallography | Absolute Stereochemistry | Crystalline Solid | Anomalous dispersion of diffracted X-rays. americanlaboratory.comacs.org |

| Vibrational Circular Dichroism (VCD) | Absolute Stereochemistry | Solution | Differential absorption of circularly polarized IR light. nih.govlibretexts.org |

| NMR Spectroscopy (J-Coupling) | Relative Stereochemistry | Solution | Dihedral angle dependence of vicinal proton coupling. nih.govrubingroup.org |

| NMR Spectroscopy (NOE) | Relative Stereochemistry & Conformation | Solution | Through-space interactions between spatially close nuclei. |

Mechanistic Studies on Stereocontrol in Asymmetric Transformations

The synthesis of a specific stereoisomer like this compound requires precise control over the formation of its chiral centers. This is achieved through asymmetric transformations, where a chiral catalyst or auxiliary directs the reaction to favor one stereochemical outcome over others. A plausible and common route to this compound involves the stereoselective reduction of a prochiral precursor, such as 3-(trifluoromethyl)cyclohexanone (B1303466) or 3-trifluoromethylaniline.

A key strategy is the diastereoselective reduction of 3-(trifluoromethyl)cyclohexanone. sigmaaldrich.comrsc.org In this approach, a hydride reagent attacks the carbonyl group. The stereochemical outcome is dictated by the direction of this attack. To achieve the desired (1R,3R) configuration, the hydride must add to the si-face of the carbonyl, leading to a cis relationship between the newly formed hydroxyl group and the existing trifluoromethyl group. Subsequent conversion of the hydroxyl group to an amine with retention of configuration would yield the final product. The stereoselectivity of the initial reduction is governed by factors such as the steric bulk of the reducing agent and the conformational preference of the substituted cyclohexanone (B45756) ring.

Alternatively, asymmetric hydrogenation of a prochiral enamine or a substituted aniline (B41778) derived from 3-(trifluoromethyl)cyclohexanone can be employed. The mechanism of such hydrogenations, often catalyzed by transition metal complexes (e.g., Iridium or Rhodium) with chiral ligands, is a well-studied area. dntb.gov.uamdpi.comnih.gov The stereocontrol arises from the formation of diastereomeric catalyst-substrate complexes. dntb.gov.ua

The general mechanistic steps for a catalyst-driven asymmetric hydrogenation are:

Coordination: The prochiral substrate coordinates to the chiral metal catalyst. Due to the chirality of the ligand, two diastereomeric intermediates can be formed, which are unequal in energy.

Hydride Transfer/Insertion: The reaction proceeds preferentially through the lower-energy diastereomeric intermediate. A hydride from the metal is transferred to one face of the substrate (migratory insertion). dntb.gov.ua

Reductive Elimination: The hydrogenated product is released, regenerating the catalyst for the next cycle.

The Curtin-Hammett principle is often invoked in these systems, where the final product ratio is determined by the difference in the free energies of the diastereomeric transition states leading to the products, not by the ground-state populations of the initial intermediates. dntb.gov.ua Non-covalent interactions, such as hydrogen bonding and steric repulsion between the substrate and the chiral ligand, are crucial in differentiating these transition state energies and achieving high stereoselectivity. dntb.gov.uaresearchgate.net

Conformational Analysis of Cyclohexane Ring Systems Bearing Trifluoromethyl and Amine Groups

The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation to minimize angle and torsional strain. utexas.edu In this conformation, substituents can occupy one of two positions: axial (parallel to the ring's C3 axis) or equatorial (pointing out from the ring's equator). libretexts.org For substituted cyclohexanes, a rapid ring-flip interconverts these two chair forms, causing axial substituents to become equatorial and vice versa.

The stability of a given conformer is largely determined by steric interactions. A substituent in the axial position experiences destabilizing steric strain with the other two axial atoms on the same side of the ring (1,3-diaxial interactions). fiveable.me Consequently, substituents generally prefer the less sterically hindered equatorial position. This preference is quantified by the conformational free energy difference, known as the A-value, which represents the energy cost of having a substituent in the axial position compared to the equatorial position. masterorganicchemistry.comacs.org

For this compound, the two substituents are in a cis-1,3 relationship. This means that in a chair conformation, they can be either both axial (diaxial) or both equatorial (diequatorial). researchgate.net

The conformational equilibrium is dictated by the A-values of the amine (-NH₂) and trifluoromethyl (-CF₃) groups.

Trifluoromethyl Group (-CF₃): Despite the fluorine atoms being small, the C-F bonds are strong and the group is sterically demanding. Experimental and theoretical studies have established its A-value to be significant, indicating a strong preference for the equatorial position. acs.orgacs.orgnih.gov

Amine Group (-NH₂): The amine group is also sterically demanding and prefers the equatorial position.

The diequatorial conformer avoids the significant 1,3-diaxial interactions that would be present in the diaxial conformer. In the diaxial conformation, the axial -CF₃ group would have severe steric clashes with the axial hydrogen at C5, and the axial -NH₂ group would clash with the axial hydrogen at C5 as well as the axial hydrogen at the opposing C1 position. Therefore, the equilibrium will overwhelmingly favor the diequatorial conformation.

The following table provides A-values for relevant functional groups. A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Reference |

| -CH₃ (Methyl) | 1.70 | masterorganicchemistry.com |

| -OH (Hydroxyl) | 0.87 | masterorganicchemistry.com |

| -CF₃ (Trifluoromethyl) | ~2.1 | acs.orgacs.org (average value) |

| -NH₂ (Amino) | ~1.2 - 1.6 | (Estimated from related values) |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | masterorganicchemistry.com |

Given the substantial A-values for both the trifluoromethyl and amino groups, the diaxial conformer of cis-(1R,3R)-3-Trifluoromethyl-cyclohexylamine is highly unstable. The molecule will exist almost exclusively in the chair conformation where both the trifluoromethyl group at C3 and the amine group at C1 are in the equatorial positions to minimize steric strain.

Reactivity and Functional Group Transformations of 1r,3r 3 Trifluoromethyl Cyclohexylamine

Chemical Derivatization at the Amine Moiety

The primary amine group of (1R,3R)-3-trifluoromethyl-cyclohexylamine is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Common derivatization reactions include acylation, alkylation, and sulfonylation, leading to the formation of amides, secondary and tertiary amines, and sulfonamides, respectively.

The synthesis of amides is a particularly important transformation, as the amide bond is a fundamental linkage in numerous biologically active compounds. nih.gov The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, yields the corresponding N-substituted amides. The reactivity of the amine can be influenced by the strong electron-withdrawing nature of the trifluoromethyl group, which can decrease the nucleophilicity of the amine. nih.gov

Table 1: Examples of Amide Formation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acyl Chloride | N-((1R,3R)-3-(Trifluoromethyl)cyclohexyl)acetamide | Acylation |

| This compound | Benzoic Anhydride | N-((1R,3R)-3-(Trifluoromethyl)cyclohexyl)benzamide | Acylation |

| This compound | Ethyl Chloroformate | Ethyl ((1R,3R)-3-(trifluoromethyl)cyclohexyl)carbamate | Carbamoylation |

Reactions of the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound can, in principle, undergo various reactions typical of cycloalkanes, such as radical halogenation or oxidation. However, the presence of the amine and trifluoromethyl substituents will direct and influence the regioselectivity and stereoselectivity of such transformations.

Ring-opening reactions of substituted cyclohexanes are also a possibility, although often requiring specific functionalities or harsh conditions. For example, copper-catalyzed ring-opening trifluoromethylation of cyclopropanols has been demonstrated to produce β-trifluoromethyl ketones. nih.gov While not directly applicable to the saturated cyclohexane ring of the title compound, it illustrates a strategy for ring-opening and functionalization.

The stereochemistry of the cyclohexane ring, with the (1R,3R) configuration, is a critical feature. Reactions that proceed with retention or inversion of stereochemistry at the chiral centers are of particular interest for maintaining the desired three-dimensional structure in downstream products.

Formation of Advanced Chemical Intermediates for Downstream Synthesis

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex and often biologically active molecules. chemimpex.com By combining the derivatization strategies discussed in the previous sections, a wide array of advanced intermediates can be prepared.

Multi-step synthesis is a common strategy in drug discovery and development where a target molecule is assembled through a series of chemical reactions. vapourtec.com The ability to functionalize the amine group of this compound allows for its incorporation into larger molecular frameworks. For example, the synthesis of N-trifluoromethyl amides from carboxylic acids and isothiocyanates has been reported, providing a route to novel amide structures. nih.gov

The development of efficient multi-step syntheses is crucial for accessing complex molecules in a controlled and efficient manner. vapourtec.com The use of this compound as a starting material provides access to a diverse range of chiral, trifluoromethylated compounds for screening in drug discovery programs. chemimpex.com

Applications of 1r,3r 3 Trifluoromethyl Cyclohexylamine in Advanced Organic Synthesis

Utility as a Chiral Building Block for Complex Molecules

(1R,3R)-3-Trifluoromethyl-cyclohexylamine serves as a powerful chiral building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The incorporation of this specific scaffold introduces both a defined three-dimensional structure and the unique electronic properties of the trifluoromethyl group.

The trifluoromethyl group is known to enhance several properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Its strong electron-withdrawing nature can influence the reactivity of nearby functional groups and provide a stable anchor for molecular interactions. mdpi.com When this group is positioned on a chiral cyclohexylamine (B46788) ring, it creates a rigid and stereochemically defined structure that can be used to control the spatial arrangement of substituents in a larger molecule.

The synthesis of complex molecules often relies on the use of such chiral building blocks to introduce stereocenters with high fidelity. The (1R,3R) configuration of this amine provides a specific spatial orientation of the amino and trifluoromethyl groups, which can be crucial for achieving the desired biological activity or material properties. For instance, in drug design, the precise positioning of these groups can lead to optimal interactions with a target enzyme or receptor.

Research on related compounds has demonstrated that fluorinated building blocks are invaluable in the creation of novel pharmaceuticals and agrochemicals. chemimpex.com The development of synthetic methods that allow for the stereoselective introduction of trifluoromethyl groups is an active area of research, highlighting the demand for chiral synthons like this compound. researchgate.net

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active compounds. This compound is a valuable precursor for the synthesis of a variety of such heterocyclic systems, where the trifluoromethylated cyclohexane (B81311) moiety can be incorporated to modulate the properties of the final molecule.

The primary amine functionality of this compound allows for a wide range of chemical transformations to form heterocyclic rings. For example, it can undergo condensation reactions with dicarbonyl compounds to form pyrazoles or pyridines, or participate in multicomponent reactions to generate more complex heterocyclic scaffolds. The presence of the trifluoromethyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions.

The synthesis of trifluoromethylated pyrrolidines has been achieved through 1,3-dipolar cycloaddition reactions, demonstrating a viable pathway for constructing five-membered nitrogen heterocycles from trifluoromethyl-containing amines. researchgate.net Similarly, it is anticipated that this compound could be utilized in analogous cycloaddition reactions to produce novel, stereochemically defined fused or spirocyclic heterocyclic systems.

The table below illustrates potential heterocyclic systems that could be synthesized from this compound.

| Heterocyclic System | Potential Synthetic Route |

| Substituted Pyridines | Condensation with 1,5-dicarbonyl compounds |

| Fused Pyrimidines | Reaction with β-ketoesters followed by cyclization |

| Chiral Pyrrolidines | [3+2] Cycloaddition reactions |

| Spiro-heterocycles | Intramolecular cyclization of appropriately functionalized derivatives |

Role in the Asymmetric Synthesis of Other Chiral Compounds

One of the most significant applications of chiral amines is their use as chiral auxiliaries in asymmetric synthesis. researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. youtube.com

This compound is well-suited for this role. The chiral centers on the cyclohexane ring can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face. This leads to the preferential formation of one enantiomer of the product. The rigidity of the cyclohexane ring and the steric bulk of the trifluoromethyl group can enhance the diastereoselectivity of the reaction.

For example, when attached to a carbonyl group to form an amide, the this compound auxiliary could direct the stereoselective alkylation or reduction of the carbonyl. Similarly, it could be used to control the stereochemistry of Diels-Alder reactions or other pericyclic reactions. The use of chiral auxiliaries is a well-established strategy for the synthesis of enantiomerically pure compounds, and the unique structure of this amine makes it a promising candidate for this application. researchgate.net

Strategic Integration into Diverse Molecular Architectures

In medicinal chemistry, the incorporation of this moiety can be a key strategy in lead optimization. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, and its lipophilicity can improve cell membrane permeability. mdpi.com A review of FDA-approved drugs containing the trifluoromethyl group highlights its importance in modern pharmaceuticals. mdpi.com

In materials science, the introduction of fluorinated groups can impart unique properties such as hydrophobicity, thermal stability, and altered electronic characteristics. chemimpex.com Therefore, polymers or other materials derived from this compound could exhibit enhanced performance in specialized applications.

The diastereoselective synthesis of complex molecules often requires careful planning of the synthetic route. The availability of highly functionalized and stereochemically defined building blocks like this compound is critical for the efficient construction of these targets. Its rigid cyclohexane framework can serve as a scaffold to which other functionalities can be attached in a controlled manner, leading to the creation of novel and diverse molecular structures.

Applications of 1r,3r 3 Trifluoromethyl Cyclohexylamine in Medicinal Chemistry Research

Importance of Substituted Chiral Cyclohexylamines as Privileged Scaffolds in Drug Discovery

Substituted chiral cyclohexylamines are recognized as "privileged scaffolds" in drug discovery. This designation is attributed to their ability to serve as a versatile framework for the construction of ligands that can interact with a variety of biological targets with high affinity and selectivity. The three-dimensional nature of the cyclohexane (B81311) ring allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with the complex topographies of protein binding sites.

The chirality of these amines is of paramount importance, as biological systems are inherently chiral. The distinct stereochemistry of a drug molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. rsc.orgnih.gov The use of enantiomerically pure building blocks like (1R,3R)-3-Trifluoromethyl-cyclohexylamine is therefore a critical aspect of rational drug design.

The cyclohexylamine (B46788) core is found in a number of biologically active compounds, demonstrating its broad utility. For instance, derivatives of cyclohexylamine have been investigated for their potential as NK1 receptor antagonists, highlighting the scaffold's ability to be elaborated into potent and selective modulators of G-protein coupled receptors (GPCRs). The inherent conformational rigidity of the cyclohexane ring, compared to more flexible acyclic amines, can also be advantageous in reducing the entropic penalty upon binding to a target, potentially leading to higher affinity.

Design and Synthesis of Fluorinated Scaffolds for Enhanced Molecular Properties

The introduction of fluorine into drug candidates is a widely employed strategy to enhance key molecular properties. The trifluoromethyl group (CF3), in particular, is valued for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. The incorporation of a CF3 group into a molecule like this compound can profoundly influence its physicochemical profile.

Key Physicochemical Effects of the Trifluoromethyl Group:

| Property | Effect of Trifluoromethyl Group | Reference |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and oral absorption. | |

| Metabolic Stability | Blocks potential sites of metabolism (e.g., benzylic oxidation), increasing the drug's half-life. | |

| Binding Affinity | Can engage in favorable interactions with protein binding sites, such as dipole-dipole and ion-dipole interactions. | |

| pKa | The strong electron-withdrawing nature of the CF3 group lowers the pKa of the amine, influencing its ionization state at physiological pH. |

The synthesis of fluorinated scaffolds like this compound is a key area of research, with various methods being developed to introduce fluorine and fluorinated groups into organic molecules. The strategic placement of the trifluoromethyl group on the chiral cyclohexylamine scaffold provides a unique combination of steric bulk and electronic properties that can be exploited in drug design to fine-tune the molecule's interaction with its biological target.

Development of Chiral Ligands and Catalysts from Cyclohexylamine Frameworks

While the direct application of this compound as a chiral ligand or catalyst in published literature is not extensively documented, the broader class of chiral cyclohexylamines serves as a well-established platform for the development of such reagents. Chiral ligands derived from these frameworks are crucial for asymmetric catalysis, a powerful tool for the synthesis of enantiomerically pure compounds, including pharmaceuticals.

The amine functionality of cyclohexylamines provides a convenient handle for the attachment of coordinating groups, such as phosphines or other heteroatoms, to create bidentate or polydentate ligands. These ligands can then be complexed with transition metals like rhodium, ruthenium, or palladium to form chiral catalysts. The stereochemistry of the cyclohexylamine backbone plays a critical role in creating a chiral environment around the metal center, which in turn directs the stereochemical outcome of the catalyzed reaction.

Incorporation into Peptidomimetic and Biomimetic Structures

The incorporation of non-natural amino acids and scaffolds that mimic peptide secondary structures is a key strategy in the design of peptidomimetics. These compounds aim to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. The rigid and chiral nature of the this compound framework makes it an attractive candidate for inclusion in such structures.

While direct examples of the incorporation of this compound into peptidomimetics are not prevalent in the searched literature, the use of cyclic amino acids and amine scaffolds is a common approach in this field. These scaffolds can serve as conformational constraints, forcing the peptidomimetic into a bioactive conformation that mimics a beta-turn or other secondary structural motifs of a natural peptide.

The trifluoromethyl group on the cyclohexyl ring could offer additional advantages in this context. It could enhance binding to the target receptor through favorable interactions and improve the pharmacokinetic properties of the resulting peptidomimetic. The development of synthetic routes to incorporate this compound into peptide chains or as a scaffold for appending amino acid side chains is a promising area for future research in the field of peptidomimetic design.

Synthesis of Unsymmetrical Urea (B33335) Derivatives and Other Bioactive Amine Conjugates

The primary amine of this compound is a versatile functional group for the synthesis of a wide range of derivatives. One important class of such derivatives is the unsymmetrical ureas. Urea-containing compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.

The synthesis of unsymmetrical ureas typically involves the reaction of an amine with an isocyanate or a carbamate. The use of a chiral amine like this compound allows for the generation of chiral urea derivatives, where the stereochemistry can be critical for biological activity.

Representative Bioactive Amine Conjugates:

| Derivative Class | Potential Biological Activity | Synthetic Precursor |

| Unsymmetrical Ureas | Anticancer, Antiviral, Antimicrobial | This compound |

| Amides | Various, depending on the coupled carboxylic acid | This compound |

| Sulfonamides | Antibacterial, Diuretic | This compound |

The trifluoromethyl group in these conjugates can contribute to enhanced biological activity and improved pharmacokinetic properties. For example, in the context of urea derivatives, the CF3 group can increase lipophilicity and metabolic stability, potentially leading to more potent and longer-acting drug candidates. The exploration of various amine conjugates of this compound is an active area of research in the quest for new therapeutic agents.

Computational and Theoretical Studies on Trifluoromethylated Cyclohexylamines

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and electronic structure of molecules like (1R,3R)-3-Trifluoromethyl-cyclohexylamine. The cyclohexane (B81311) ring is well-known for its chair conformation, which minimizes angle and torsional strain. researchgate.netlibretexts.org For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions, leading to different conformers with varying energies. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the two chair conformers are of primary interest. In one conformer, both the trifluoromethyl group at C3 and the amino group at C1 can be in equatorial positions. In the other, they would both be in axial positions. The relative stability of these conformers is governed by steric and electronic factors. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. masterorganicchemistry.com Theoretical calculations for a series of cis- and trans-1,4-dimethyl cyclohexane model compounds with stepwise fluorination of one equatorial or axial methyl group have reproduced experimentally observed structural response patterns very well. nih.gov

Computational studies on fluorocyclohexane (B1294287) have shown that the equatorial conformer is more stable than the axial one. researchgate.net The energy difference, however, can be influenced by the computational method and basis set used. reddit.comeurjchem.com For the trifluoromethyl group, its size would strongly suggest a preference for the equatorial position. Theoretical calculations on various substituted cyclohexanes provide a basis for estimating the energetic penalty of placing a CF3 group in an axial position. nih.govnih.gov

Table 1: Calculated Relative Energies of Cyclohexane Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclohexane (Twist-Boat vs. Chair) | HF/3-21G(d) | ~6.5 | reddit.com |

| Cyclohexane (Twist-Boat vs. Chair) | Experimental | ~5.0 | reddit.com |

| Methylcyclohexane (Axial vs. Equatorial) | Calculated | 1.74 | masterorganicchemistry.com |

This table presents representative data for cyclohexane and monosubstituted derivatives to illustrate the energy differences between conformers. The exact values for this compound would require specific calculations.

Computational Approaches to Reaction Mechanism and Stereoselectivity Prediction

Computational chemistry provides invaluable tools for elucidating reaction mechanisms and predicting the stereochemical outcome of synthetic transformations. The synthesis of this compound can be achieved through various routes, with reductive amination of the corresponding ketone being a prominent method. nih.govnih.govacs.org

A key challenge in the synthesis of this compound is controlling the stereochemistry to obtain the desired (1R,3R) isomer. Computational methods can be instrumental in understanding the origins of stereoselectivity. By modeling the transition states leading to different stereoisomers, the energy differences between these transition states can be calculated. According to transition state theory, the lower energy transition state will be more populated, leading to the major product. This approach can be used to rationalize the observed stereoselectivity or to predict the outcome of a reaction with a new substrate or catalyst. mdpi.comnih.gov

For example, in a ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones, computational modeling could be used to understand how the chiral ligand on the ruthenium catalyst interacts with the substrate to favor the formation of one enantiomer over the other. nih.gov These calculations can reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsion, that are responsible for the stereochemical control.

In Silico Methods for Ligand and Scaffold Design in Medicinal Chemistry

The this compound scaffold is an attractive starting point for the design of new drug candidates due to its conformational rigidity and the desirable properties imparted by the trifluoromethyl group. In silico methods are widely used in medicinal chemistry to facilitate the drug discovery process, from hit identification to lead optimization. nih.gov

Fragment-based drug discovery (FBDD) is a powerful approach where small molecular fragments are screened for binding to a biological target. lifechemicals.comlifechemicals.com The trifluoromethyl-cyclohexylamine core can be considered a valuable fragment, and computational methods can be used to screen libraries of such fragments against a target of interest. nih.gov 19F NMR spectroscopy is a particularly effective technique for detecting the binding of fluorinated fragments. lifechemicals.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netrsc.orgresearchgate.netnih.gov In the context of this compound, derivatives of this scaffold can be docked into the active site of a target protein to predict their binding mode and affinity. These studies can help to prioritize compounds for synthesis and biological testing. The trifluoromethyl group can play a crucial role in binding by engaging in specific interactions with the protein, such as hydrophobic interactions or non-classical hydrogen bonds. researchgate.netrsc.org

Furthermore, in silico methods can be used for scaffold hopping, where the core of a known active molecule is replaced with a new scaffold, such as trifluoromethyl-cyclohexylamine, while maintaining the key interactions required for biological activity. This can lead to the discovery of new chemical series with improved properties. Computational tools can be used to design combinatorial libraries around the trifluoromethyl-cyclohexylamine scaffold, where different substituents are systematically varied to explore the structure-activity relationship (SAR). researchgate.net

Table 2: Conceptual Molecular Docking Results for a this compound Derivative

| Parameter | Value |

|---|---|

| Target Protein | Example: G-Protein Coupled Receptor (GPCR) |

| Binding Site | Orthosteric or Allosteric |

| Predicted Binding Energy (kcal/mol) | -8.5 |

| Key Interactions | Hydrogen bond between amine and Asp113; Hydrophobic interaction of CF3 group with Phe290 |

This table provides a conceptual example of the type of data that can be generated from a molecular docking study. The specific values would depend on the target protein and the exact structure of the ligand.

Emerging Trends and Future Research Directions for 1r,3r 3 Trifluoromethyl Cyclohexylamine

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is steering research away from traditional synthetic methods that often rely on harsh reagents and generate significant waste. For fluorinated compounds, this includes moving beyond legacy fluorinating agents. The future development of synthetic routes to (1R,3R)-3-Trifluoromethyl-cyclohexylamine and its derivatives will prioritize sustainability.

Key emerging trends include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as K-10 montmorillonite, offers an environmentally benign alternative for key synthetic steps like imine formation and reductive amination. researchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste and simplifying purification processes. researchgate.net

Electrochemical and Photochemical Methods: Electrophotochemical approaches are being developed for trifluoromethylation reactions. nih.gov These methods can utilize inexpensive and readily available sources like trifluoroacetic acid (TFA) as the CF3 precursor, often proceeding without the need for chemical oxidants or catalysts. nih.gov The selective activation of TFA through oxidative decarboxylation to generate CF3 radicals represents a significant step towards more sustainable synthesis. nih.gov

Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free or low-solvent approach to synthesis. researchgate.net Research into the mechanochemical deaminative trifluoromethylation of aromatic amines showcases a waste-limiting alternative to traditional solution-phase methods, a principle that could be adapted for aliphatic amines. researchgate.net

Benign Reagents and C1 Sources: Efforts are underway to develop novel fluorinating reagents by activating potent greenhouse gases like SF6, providing an alternative to conventional deoxyfluorination reagents. acs.org Furthermore, using carbon dioxide (CO2) or carbon disulfide (CS2) as benign C1 sources to build up molecular complexity represents a sustainable strategy for synthesizing various fluorinated amines. acs.org

| Sustainable Method | Principle | Potential Advantage for this compound Synthesis |

| Heterogeneous Catalysis | Use of solid, reusable catalysts. researchgate.net | Reduced waste, simplified purification, improved atom economy. |

| Electrophotochemistry | Use of electricity and light to drive reactions. nih.gov | Avoids harsh chemical oxidants, can use inexpensive CF3 sources. nih.gov |

| Mechanochemistry | Solvent-free or low-solvent synthesis via mechanical force. researchgate.net | Drastically reduces solvent waste, potential for novel reactivity. researchgate.net |

| Benign C1 Sources | Utilization of CO2 or CS2 in synthesis. acs.org | Valorization of waste products, greener carbon source. acs.org |

Exploration of Novel Multicomponent and Cascade Reactions for Increased Synthetic Efficiency

To accelerate the discovery of novel bioactive molecules based on the this compound scaffold, efficiency in synthesis is paramount. Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful strategies that enable the construction of complex molecules in a single pot from three or more starting materials. nih.gov This approach offers significant advantages over traditional linear syntheses in terms of time, resources, and environmental impact. nih.gov

Future research will likely explore:

Novel MCRs: Designing new MCRs that incorporate a this compound-like component as one of the starting materials. This would allow for the rapid generation of diverse libraries of complex derivatives. For instance, MCRs like the Biginelli or Ugi reaction could be adapted to create novel heterocyclic scaffolds appended to the trifluoromethyl-cyclohexyl ring. nih.gov

Pseudo-MCRs: These reactions involve at least one reactant participating in multiple steps of the sequence. semanticscholar.org This strategy could be employed to create highly symmetrical molecules or complex architectures that would be challenging to access through other means. semanticscholar.org

Cascade Sequences: Developing cascade reactions initiated from this compound or its precursors. A relevant example is the Robinson annulation, which can be used to construct new ring systems, such as in the synthesis of trifluoromethylated cyclohexenone derivatives. rsc.org Such sequences increase molecular complexity efficiently by forming multiple chemical bonds in a single, uninterrupted process.

The application of these efficient synthetic strategies is crucial for building libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. nih.gov

Expansion of Stereoselective Transformations to Access Diverse Analogues

The specific stereochemistry of this compound is critical to its function as a chiral building block. Expanding the toolbox of stereoselective transformations is essential for synthesizing a wide array of analogues with different spatial arrangements and functionalities. This allows for a systematic exploration of how stereochemistry influences biological activity and physical properties.

Areas for future investigation include:

Diastereoselective Functionalization: Developing methods to introduce new substituents onto the cyclohexyl ring in a highly controlled, diastereoselective manner. Oxidative allene (B1206475) amination strategies, for example, have been used to create C-F/C-N/C-O stereotriad motifs, and similar principles could be applied to functionalize the cyclohexylamine (B46788) core. uiowa.edu

Synthesis of All Stereoisomers: While the (1R,3R) isomer is of primary interest, developing synthetic routes to the other stereoisomers ((1S,3S), (1R,3S), (1S,3R)) would be invaluable for comprehensive SAR studies. This would provide a deeper understanding of the steric and electronic requirements for a given biological target.

Transformations of the Amine Group: Exploring stereoretentive transformations of the primary amine to introduce a variety of functional groups while preserving the original chirality. This could include reductive amination, acylation, and sulfonylation to generate a diverse library of amides, sulfonamides, and substituted amines. researchgate.net

Induced Transformations: Using the existing stereocenters to induce chirality in subsequent reactions. For example, transformations of trihalomethylcarbinols can be induced with high stereoselectivity, a concept applicable to derivatives of the target compound. nih.gov

Access to a rich collection of stereochemically diverse analogues is fundamental for fine-tuning the properties of lead compounds in medicinal chemistry. researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure of this compound and its derivatives is indispensable for rational design. While standard analytical techniques are useful, advanced methods are required to resolve subtle structural and conformational details, especially for complex fluorinated molecules.

Future research will increasingly rely on: